N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which has been shown to cause Parkinson's disease-like symptoms in humans and animals.
Mechanism of Action
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain in mitochondria. By inhibiting complex I, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This can ultimately lead to the death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine has been shown to cause a range of biochemical and physiological effects, including oxidative stress, inflammation, and neuronal death. These effects are thought to be responsible for the Parkinson's disease-like symptoms observed in animals and humans exposed to N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine in lab experiments is that it can induce Parkinson's disease-like symptoms in animals, which allows researchers to study the disease in a controlled environment. However, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine has some limitations, including the fact that it is toxic and can be difficult to handle safely. Additionally, the use of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine in animal experiments raises ethical concerns.
Future Directions
There are several future directions for research on N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine, including the development of new treatments for Parkinson's disease. Researchers are also interested in exploring the potential use of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine as a tool to study other neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is ongoing research into the mechanisms of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine and its effects on other systems in the body.
Synthesis Methods
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate can be further reacted with 3-bromopropylamine to yield N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine.
Scientific Research Applications
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine has been widely used in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in the substantia nigra, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine can induce Parkinson's disease-like symptoms in animals. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential treatments.
properties
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-9-10(7-19-20-9)3-2-6-17-12-5-4-11(8-18-12)13(14,15)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJRQWRITIJIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine |
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